AFG206
Overview
Description
AFG206 is a novel first-generation type II inhibitor of the tyrosine-protein kinase receptor FLT3. It has shown significant potential in targeting mutant FLT3 protein kinase activity, making it a promising candidate for therapeutic applications, particularly in the treatment of acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFG206 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification methods .
Industrial Production Methods
Industrial production of this compound is carried out under strict conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification through crystallization or chromatography. The final product is subjected to rigorous quality control tests to confirm its chemical identity and purity .
Chemical Reactions Analysis
Types of Reactions
AFG206 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Scientific Research Applications
AFG206 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tyrosine-protein kinase receptor FLT3.
Biology: Employed in cellular assays to investigate the role of FLT3 in cell signaling and proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of acute myeloid leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting FLT3 and related pathways.
Mechanism of Action
AFG206 exerts its effects by selectively inhibiting the tyrosine-protein kinase receptor FLT3. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis and cell cycle arrest in cells harboring FLT3 mutations. The compound interacts with the ATP-binding pocket of FLT3, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
AFG210: Another first-generation type II FLT3 inhibitor with similar properties.
AHL196: A structurally related compound with comparable inhibitory activity.
AUZ454: A second-generation type II FLT3 inhibitor with enhanced potency.
ATH686: Another second-generation type II FLT3 inhibitor with improved selectivity.
Uniqueness of AFG206
This compound is unique due to its high selectivity and potency towards mutant FLT3. It has shown the ability to overcome resistance observed with other FLT3 inhibitors, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea |
InChI |
InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24) |
InChI Key |
UUJSPHQATNSVLQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AFG206; AFG 206; AFG-206. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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